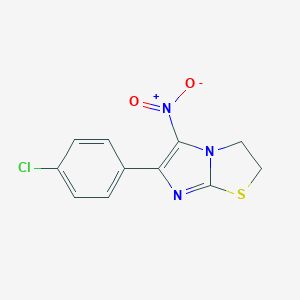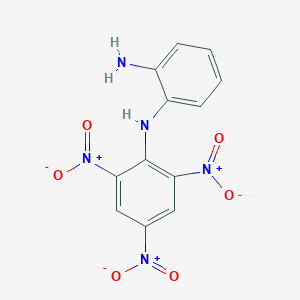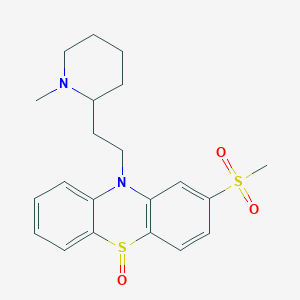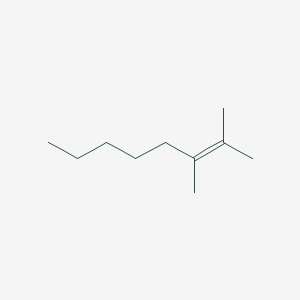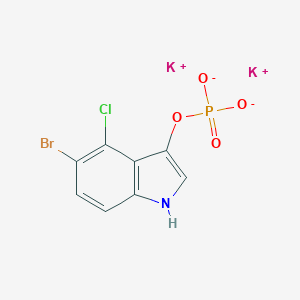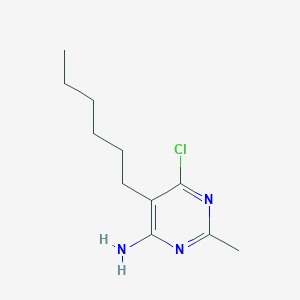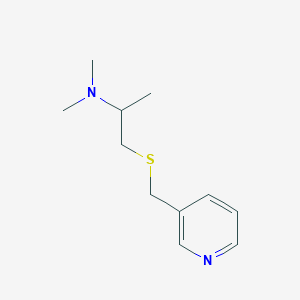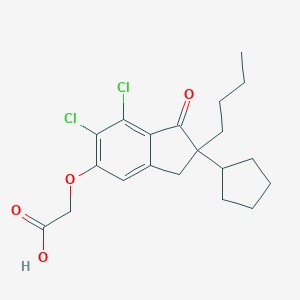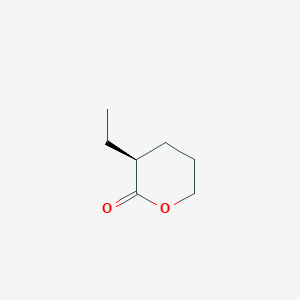
(S)-3-Ethyltetrahydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Ethyltetrahydro-2H-pyran-2-one, also known as ethyl maltol, is a flavoring agent commonly used in the food and fragrance industries. It is a white crystalline powder with a sweet, caramel-like odor and taste. In recent years, (S)-3-Ethyltetrahydro-2H-pyran-2-one has gained attention in scientific research due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of (S)-3-Ethyltetrahydro-2H-pyran-2-one is not fully understood. However, it is believed to exert its therapeutic effects through various mechanisms, including the inhibition of oxidative stress and inflammation, the modulation of neurotransmitter activity, and the induction of apoptosis in cancer cells.
Biochemical And Physiological Effects
Studies have shown that (S)-3-Ethyltetrahydro-2H-pyran-2-one has various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in cells, which can contribute to a range of diseases. Additionally, (S)-3-Ethyltetrahydro-2H-pyran-2-one has been shown to modulate neurotransmitter activity, which can have implications for neurological disorders.
Advantages And Limitations For Lab Experiments
(S)-3-Ethyltetrahydro-2H-pyran-2-one has several advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. Additionally, (S)-3-Ethyltetrahydro-2H-pyran-2-one has low toxicity and is generally considered safe for use in lab experiments. However, it is important to note that (S)-3-Ethyltetrahydro-2H-pyran-2-one may have limitations in certain types of experiments, such as those involving high-throughput screening or drug discovery.
Future Directions
There are several future directions for research on (S)-3-Ethyltetrahydro-2H-pyran-2-one. One potential direction is the development of (S)-3-Ethyltetrahydro-2H-pyran-2-one-based therapies for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of (S)-3-Ethyltetrahydro-2H-pyran-2-one and its potential applications in cancer treatment. Finally, there is a need for more studies on the safety and toxicity of (S)-3-Ethyltetrahydro-2H-pyran-2-one in humans.
Synthesis Methods
(S)-3-Ethyltetrahydro-2H-pyran-2-one can be synthesized through various methods, including the reaction of (S)-3-Ethyltetrahydro-2H-pyran-2-one acetoacetate with malic acid, the reaction of (S)-3-Ethyltetrahydro-2H-pyran-2-one acetoacetate with (S)-3-Ethyltetrahydro-2H-pyran-2-one oxalate, and the reaction of (S)-3-Ethyltetrahydro-2H-pyran-2-one acetoacetate with pyruvic acid. The most commonly used method is the reaction of (S)-3-Ethyltetrahydro-2H-pyran-2-one acetoacetate with malic acid, which involves heating the two compounds in the presence of a catalyst.
Scientific Research Applications
(S)-3-Ethyltetrahydro-2H-pyran-2-one has been found to have various therapeutic applications in scientific research. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Studies have also suggested that (S)-3-Ethyltetrahydro-2H-pyran-2-one may have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
103957-83-1 |
|---|---|
Product Name |
(S)-3-Ethyltetrahydro-2H-pyran-2-one |
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(3S)-3-ethyloxan-2-one |
InChI |
InChI=1S/C7H12O2/c1-2-6-4-3-5-9-7(6)8/h6H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
MNMHTBMXCUARLR-LURJTMIESA-N |
Isomeric SMILES |
CC[C@H]1CCCOC1=O |
SMILES |
CCC1CCCOC1=O |
Canonical SMILES |
CCC1CCCOC1=O |
synonyms |
2H-Pyran-2-one, 3-ethyltetrahydro-, (S)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine](/img/structure/B12869.png)
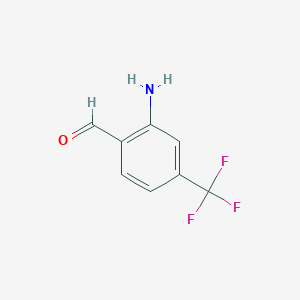
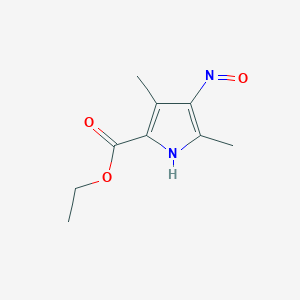
![2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI)](/img/structure/B12873.png)
